Diethyl bis[(naphthalen-1-yl)methyl]propanedioate
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Overview
Description
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate is a chemical compound belonging to the family of bisnaphthalene derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 462.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate . This enolate ion then undergoes nucleophilic substitution with the naphthalen-1-ylmethyl halide to form the desired product.
Industrial Production Methods
Industrial production of diethyl bis[(naphthalen-1-yl)methyl]propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The naphthalen-1-ylmethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce diols.
Scientific Research Applications
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl bis[(naphthalen-1-yl)methyl]propanedioate exerts its effects involves interactions with various molecular targets. The naphthalen-1-ylmethyl groups can interact with biological macromolecules, potentially altering their function. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the naphthalen-1-ylmethyl groups.
Naphthalene derivatives: Compounds like naphthoquinones and naphthalenediols share structural similarities and biological activities.
Uniqueness
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate is unique due to the presence of two naphthalen-1-ylmethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
diethyl 2,2-bis(naphthalen-1-ylmethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-3-32-27(30)29(28(31)33-4-2,19-23-15-9-13-21-11-5-7-17-25(21)23)20-24-16-10-14-22-12-6-8-18-26(22)24/h5-18H,3-4,19-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBFDRLQRRKRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)(CC3=CC=CC4=CC=CC=C43)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559766 |
Source
|
Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104539-18-6 |
Source
|
Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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